REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][C:4]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:5]=1[NH2:6]>C(O)(=O)C>[Br:1][C:7]1[CH:8]=[C:9]([CH3:11])[CH:10]=[C:4]([CH3:3])[C:5]=1[NH2:6]
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Name
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|
Quantity
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21.2 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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50 g
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Type
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reactant
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Smiles
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CC1=C(N)C=CC(=C1)C
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Name
|
|
Quantity
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1500 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
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This mixture was stirred for 2 hours at 40° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The precipitate that formed
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Type
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FILTRATION
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Details
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was filtered off
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Type
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WASH
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Details
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washed with 50 ml of acetic acid
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Type
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CUSTOM
|
Details
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dried in air
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Type
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ADDITION
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Details
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Then, this white solid was added to a solution of 100 g of potassium hydroxide in 400 ml of water
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Type
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STIRRING
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Details
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This mixture was stirred for 30 minutes
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Duration
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30 min
|
Type
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EXTRACTION
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Details
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The crude product was extracted with 3×100 ml of dichloromethane
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Type
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EXTRACTION
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Details
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The combined extract
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried over Na2SO4
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Type
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CUSTOM
|
Details
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evaporated to dryness
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Type
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DISTILLATION
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Details
|
Fractional distillation
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Type
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CUSTOM
|
Details
|
gave a yellowish liquid, bp 83-85° C./1 mm Hg
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |